5-(3-{3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-2,1,3-benzothiadiazole
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Overview
Description
5-(3-{3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-2,1,3-benzothiadiazole is a complex organic compound that features a combination of various functional groups, including oxadiazole, azetidine, and benzothiadiazole
Mechanism of Action
Target of Action
Similar compounds have been used to prepare derivatives as potent pfkfb3 kinase inhibitors .
Mode of Action
Compounds with a similar structure have been used in the synthesis of 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst . This suggests that the compound might interact with its targets through a similar mechanism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-{3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-2,1,3-benzothiadiazole typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of flow chemistry techniques, which allow for better control of reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and the use of renewable feedstocks, would be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(3-{3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
5-(3-{3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-2,1,3-benzothiadiazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indoles: These compounds share a similar structural motif and have been studied for their biological activities.
5-(4-Methoxyphenyl)-1H-imidazoles: These compounds also exhibit similar pharmacological properties and have been investigated for their potential as therapeutic agents.
Uniqueness
5-(3-{3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-2,1,3-benzothiadiazole is unique due to its combination of functional groups, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-27-17-5-3-2-4-12(17)9-18-21-19(28-22-18)14-10-25(11-14)20(26)13-6-7-15-16(8-13)24-29-23-15/h2-8,14H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUPHJGMKPFDLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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